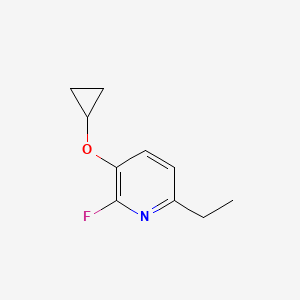

3-Cyclopropoxy-6-ethyl-2-fluoropyridine

Description

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

3-cyclopropyloxy-6-ethyl-2-fluoropyridine |

InChI |

InChI=1S/C10H12FNO/c1-2-7-3-6-9(10(11)12-7)13-8-4-5-8/h3,6,8H,2,4-5H2,1H3 |

InChI Key |

IPMQZUMPVKFPEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(C=C1)OC2CC2)F |

Origin of Product |

United States |

Preparation Methods

One common method for synthesizing fluorinated pyridines is the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the nucleophilic substitution of halogenated pyridines with fluoride ions in the presence of a suitable base .

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced fluorinating reagents and catalysts, as well as continuous flow reactors for better control of reaction conditions .

Chemical Reactions Analysis

3-Cyclopropoxy-6-ethyl-2-fluoropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or cyclopropoxy positions using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-Cyclopropoxy-6-ethyl-2-fluoropyridine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: Fluorinated pyridines are often used in the development of radiolabeled compounds for imaging studies.

Medicine: Fluorinated compounds, including this compound, are explored for their potential as pharmaceutical agents.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-ethyl-2-fluoropyridine depends on its specific application. In biological systems, fluorinated pyridines can interact with molecular targets such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for these targets. Additionally, the cyclopropoxy and ethyl groups can modulate the compound’s overall pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Table 1: Key Features of Selected Fluoropyridine Derivatives

Key Observations:

Substituent Bulk and Reactivity: The target compound’s cyclopropoxy group is smaller and more strained than the tert-butyldimethylsilyl (TBS) -modified pyrrolidinyl groups seen in compounds from and . This strain may increase susceptibility to ring-opening reactions compared to the stable silyl ethers.

Lipophilicity and Solubility :

- Silyl-protected derivatives (e.g., compounds from ) exhibit higher molecular weights (≥375 g/mol) and greater lipophilicity due to the TBS group. In contrast, the target compound’s lower molecular weight (181 g/mol) suggests improved aqueous solubility.

Functional Group Diversity :

Q & A

Q. What synthetic strategies are effective for introducing the cyclopropoxy group into pyridine derivatives like 3-Cyclopropoxy-6-ethyl-2-fluoropyridine?

- Methodological Answer : The cyclopropoxy group can be introduced via nucleophilic substitution using cyclopropanolate ions under basic conditions (e.g., NaH in THF). Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with cyclopropoxy-substituted boronic acids or esters may be employed, leveraging palladium catalysis . Fluorination at the 2-position can be achieved using KF or other fluorinating agents in polar aprotic solvents like DMSO, as demonstrated in analogous pyridine fluorination studies .

Q. How can researchers validate the structural configuration of this compound post-synthesis?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions. For unambiguous structural confirmation, X-ray crystallography is recommended, as shown in studies of structurally similar fluoropyridine derivatives . Mass spectrometry (HRMS) can further verify molecular weight and fragmentation patterns.

Q. What solvent systems optimize the purification of this compound?

- Methodological Answer : Chromatographic purification using silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1 ratios) is effective. For recrystallization, mixed solvents like dichloromethane and hexane enhance yield and purity, as evidenced in pyridine derivative purification workflows .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during fluorination of pyridine precursors?

- Methodological Answer : Fluorination at the 2-position is influenced by electron-withdrawing effects of adjacent substituents. Computational modeling (e.g., DFT calculations) can predict electron density distribution on the pyridine ring, guiding reagent selection (e.g., KF vs. Selectfluor). Experimental optimization of temperature (80–120°C) and solvent polarity (DMSO vs. DMF) is critical to minimize byproducts, as shown in fluoropyridine syntheses .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Density Functional Theory (DFT) simulations can model transition states and activation barriers for NAS reactions. For example, Fukui indices identify electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies steric and electronic effects of the cyclopropoxy and ethyl groups. These methods align with studies on analogous halogenated pyridines .

Q. What analytical strategies resolve contradictions in stability data for this compound under varying pH?

- Methodological Answer : Accelerated stability studies using HPLC-MS under acidic (pH 2–4) and basic (pH 9–11) conditions can identify degradation pathways (e.g., hydrolysis of the cyclopropoxy group). Solid-state NMR and X-ray diffraction of degradation byproducts (e.g., hydroxy-pyridine derivatives) provide structural insights, as applied in related fluoropyridine stability analyses .

Q. How does the cyclopropoxy group influence the compound’s electronic properties compared to alkoxy analogs?

- Methodological Answer : Cyclic voltammetry and UV-Vis spectroscopy reveal the electron-donating effects of the cyclopropoxy group. Comparative studies with ethoxy or methoxy analogs show enhanced ring strain and altered HOMO-LUMO gaps, impacting reactivity in catalytic applications. These findings align with electrochemical studies of strained ether-substituted heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.